molecular formula C7H7NNaO2 B097466 Sodium 3-aminobenzoate CAS No. 17264-94-7

Sodium 3-aminobenzoate

Cat. No.: B097466
CAS No.: 17264-94-7
M. Wt: 160.13 g/mol
InChI Key: OOYSSNNCRLBWDA-UHFFFAOYSA-N
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Description

Sodium 3-aminobenzoate, also known as 3-aminobenzoic acid sodium salt, is an organic compound with the molecular formula C₇H₆NNaO₂. It is a sodium salt derivative of 3-aminobenzoic acid, characterized by the presence of an amino group (-NH₂) attached to the benzene ring at the meta position relative to the carboxylate group (-COONa). This compound is commonly used in various chemical and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Sodium 3-aminobenzoate, also known as aminobenzoic acid, primarily targets the p-hydroxybenzoate hydroxylase . This enzyme plays a crucial role in the degradation of 3-aminobenzoate . Additionally, this compound acts on nerve endings and nerve trunks, making it an effective local anesthetic .

Mode of Action

This compound interacts with its targets by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, it reduces the excitability of the membrane without affecting the resting potential .

Biochemical Pathways

The biodegradation pathway of 3-aminobenzoate has been documented . This compound is involved in the degradation of 3-aminobenzoate, leading to the production of 5-aminosalicylate . This process incorporates one oxygen atom from dioxygen into the product .

Pharmacokinetics

The pharmacokinetics of this compound is similar to other local anesthetics. It is rapidly distributed into highly perfused tissues and eliminated . The elimination of this compound from plasma is characterized by a very rapid initial phase followed by a relatively slow terminal phase . The pharmacokinetic parameters of uptake, clearance, and metabolic clearance are influenced by temperature .

Result of Action

The result of this compound’s action is a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment . It has been shown to have a good local anesthetic effect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the pharmacokinetic parameters of this compound, such as uptake, clearance, and metabolic clearance, increase with increasing water temperature . This suggests that the compound’s action can be influenced by the temperature of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-aminobenzoate can be synthesized through the neutralization of 3-aminobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 3-aminobenzoic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in crystalline form.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade 3-aminobenzoic acid and sodium hydroxide, with controlled reaction conditions to ensure high yield and purity. The final product is often subjected to further purification steps, such as recrystallization, to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-aminobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in electrophilic substitution reactions, such as nitration and halogenation.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

    Esterification: The carboxylate group can react with alcohols to form esters.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.

    Halogenation: Halogens like chlorine or bromine in the presence of a catalyst.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products:

    Nitration: Formation of nitro derivatives.

    Halogenation: Formation of halogenated derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Esterification: Formation of esters.

Scientific Research Applications

Sodium 3-aminobenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.

    Biology: Employed in biochemical assays and as a buffer in various biological experiments.

    Medicine: Investigated for its potential therapeutic effects, including its use as a local anesthetic and in the treatment of certain skin conditions.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Sodium 3-aminobenzoate can be compared with other similar compounds, such as:

    Sodium benzoate: A sodium salt of benzoic acid, commonly used as a food preservative.

    Sodium salicylate: A sodium salt of salicylic acid, used in medicine as an analgesic and anti-inflammatory agent.

    Sodium 4-aminobenzoate: Similar to this compound but with the amino group at the para position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its meta-substituted amino group allows for different reactivity compared to its para-substituted counterpart, sodium 4-aminobenzoate. This uniqueness makes it valuable in various specialized applications, particularly in organic synthesis and pharmaceutical research.

Properties

CAS No.

17264-94-7

Molecular Formula

C7H7NNaO2

Molecular Weight

160.13 g/mol

IUPAC Name

sodium;3-aminobenzoate

InChI

InChI=1S/C7H7NO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);

InChI Key

OOYSSNNCRLBWDA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C(=O)[O-].[Na+]

Isomeric SMILES

C1=CC(=CC(=C1)N)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)O.[Na]

Key on ui other cas no.

17264-94-7

Related CAS

99-05-8 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sodium 3-aminobenzoate
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3-Bromo-5-nitrobenzoate
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Q & A

Q1: What is the role of Sodium 3-aminobenzoate in the study?

A1: In this study, this compound acts as a ligand source. It provides the 3-aminobenzoate anion which coordinates to a central cobalt(II) ion, forming a complex alongside nicotinamide and water ligands []. The study focuses on characterizing the crystal structure of this complex to understand the coordination behavior and geometry.

Q2: Does the research discuss the biological activity or applications of this compound itself?

A2: No, the research article primarily focuses on the structural characterization of the cobalt(II) complex. It does not delve into the independent biological activity, applications, or properties of this compound beyond its role as a ligand in this specific chemical context [].

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